molecular formula C30H28B4N2O8 B13330830 ((1,4-Phenylenebis(azanetriyl))tetrakis(benzene-4,1-diyl))tetraboronic acid

((1,4-Phenylenebis(azanetriyl))tetrakis(benzene-4,1-diyl))tetraboronic acid

Katalognummer: B13330830
Molekulargewicht: 587.8 g/mol
InChI-Schlüssel: PDDHFUIYHHKGBP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

((1,4-Phenylenebis(azanetriyl))tetrakis(benzene-4,1-diyl))tetraboronic acid is a complex organic compound with the molecular formula C34H24N2O8. This compound is known for its unique structure, which includes multiple boronic acid groups attached to a central aromatic core. It is used in various scientific research applications due to its reactivity and functional properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of ((1,4-Phenylenebis(azanetriyl))tetrakis(benzene-4,1-diyl))tetraboronic acid typically involves the reaction of 1,4-phenylenediamine with benzene-4,1-diboronic acid under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as palladium, and a base, such as potassium carbonate, in an organic solvent like dimethylformamide (DMF). The reaction mixture is heated to a temperature of around 100°C for several hours to ensure complete conversion of the reactants to the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to maximize yield and purity. The product is then purified using techniques such as recrystallization or chromatography to remove any impurities .

Analyse Chemischer Reaktionen

Types of Reactions

((1,4-Phenylenebis(azanetriyl))tetrakis(benzene-4,1-diyl))tetraboronic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of quinones, while reduction can yield amines. Substitution reactions typically result in the formation of biaryl compounds .

Wissenschaftliche Forschungsanwendungen

((1,4-Phenylenebis(azanetriyl))tetrakis(benzene-4,1-diyl))tetraboronic acid is utilized in various scientific research fields:

Wirkmechanismus

The mechanism of action of ((1,4-Phenylenebis(azanetriyl))tetrakis(benzene-4,1-diyl))tetraboronic acid involves its ability to form stable complexes with various substrates. The boronic acid groups can interact with diols and other nucleophiles, facilitating the formation of covalent bonds. This property is exploited in various applications, including catalysis and molecular recognition .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 4,4’,4’‘,4’‘’-(1,4-Phenylenedinitrilo)tetrabenzoic acid
  • (Ethene-1,1,2,2-tetrayltetrakis(benzene-4,1-diyl))tetraboronic acid

Uniqueness

((1,4-Phenylenebis(azanetriyl))tetrakis(benzene-4,1-diyl))tetraboronic acid is unique due to its multiple boronic acid groups, which enhance its reactivity and versatility in various chemical reactions. This makes it particularly valuable in applications requiring strong and stable interactions with other molecules .

Eigenschaften

Molekularformel

C30H28B4N2O8

Molekulargewicht

587.8 g/mol

IUPAC-Name

[4-(4-borono-N-[4-(4-borono-N-(4-boronophenyl)anilino)phenyl]anilino)phenyl]boronic acid

InChI

InChI=1S/C30H28B4N2O8/c37-31(38)21-1-9-25(10-2-21)35(26-11-3-22(4-12-26)32(39)40)29-17-19-30(20-18-29)36(27-13-5-23(6-14-27)33(41)42)28-15-7-24(8-16-28)34(43)44/h1-20,37-44H

InChI-Schlüssel

PDDHFUIYHHKGBP-UHFFFAOYSA-N

Kanonische SMILES

B(C1=CC=C(C=C1)N(C2=CC=C(C=C2)B(O)O)C3=CC=C(C=C3)N(C4=CC=C(C=C4)B(O)O)C5=CC=C(C=C5)B(O)O)(O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.